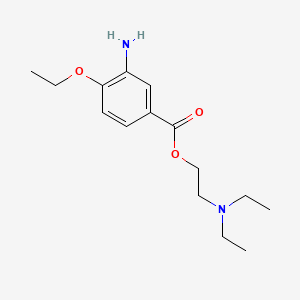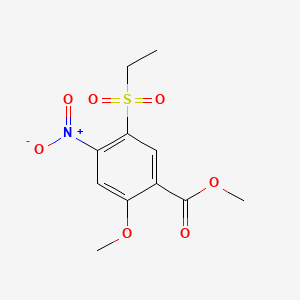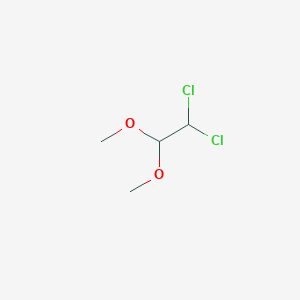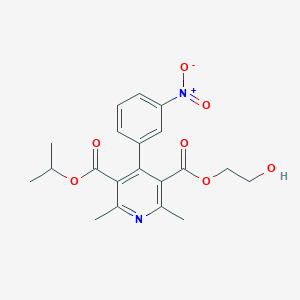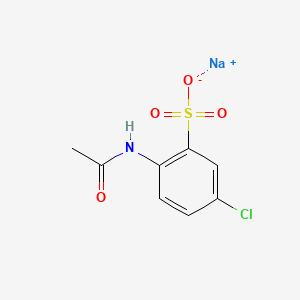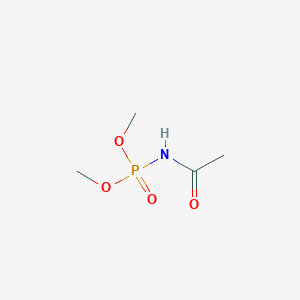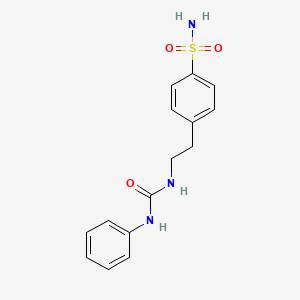
T6CD4C8ZX8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea, identified by the Unique Ingredient Identifier T6CD4C8ZX8, is a compound with significant potential in various scientific fields. It is characterized by its molecular formula C15H17N3O3S and a molecular weight of 319.379 g/mol .
Preparation Methods
The synthesis of 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea involves several steps. One common method includes the reaction of 4-sulfamoylphenyl ethylamine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .
Chemical Reactions Analysis
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea involves its interaction with specific molecular targets. It inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH regulation in cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea can be compared with other sulfonamide derivatives:
N-(2,2,2-Trichloro-1-(3-(4-sulfamoylphenyl)-thioureido)-ethyl)-isobutyramide: This compound also exhibits enzyme inhibition properties but has a different molecular structure and targets.
N-Substituted sulfonyl amides: These compounds share similar biological activities, such as enzyme inhibition and anticancer properties, but differ in their chemical structure and specific applications.
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea stands out due to its specific inhibition of carbonic anhydrase IX, making it a unique candidate for targeted cancer therapy .
Properties
CAS No. |
10080-04-3 |
|---|---|
Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea |
InChI |
InChI=1S/C15H17N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,20,21)(H2,17,18,19) |
InChI Key |
CQMWNAHSFVPGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


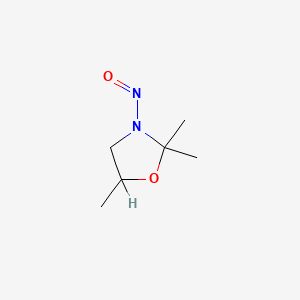
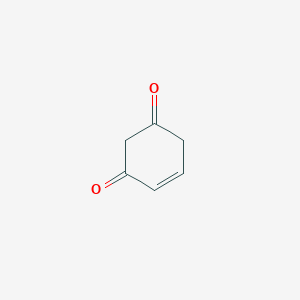
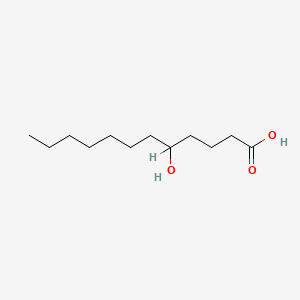
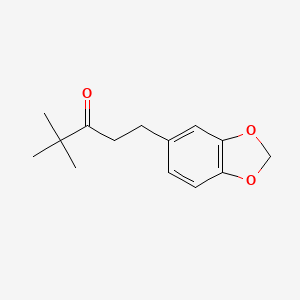
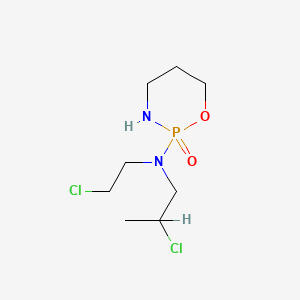
![(19S)-19-ethyl-19-hydroxy-10-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B3061269.png)
